2-({[4-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl)-4-methylphenol is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
The synthesis of 2-({[4-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl)-4-methylphenol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the benzothiazole ring . Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
2-({[4-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl)-4-methylphenol undergoes various types of chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl ring is substituted with various functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize the reaction rates . Major products formed from these reactions include sulfoxides, sulfones, and amine derivatives .
Scientific Research Applications
2-({[4-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl)-4-methylphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[4-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl)-4-methylphenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds to 2-({[4-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl)-4-methylphenol include other benzothiazole derivatives such as:
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline: Known for its antimicrobial properties.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Used as a catalyst in organic synthesis.
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Exhibits potential as an anti-tubercular agent.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H16N2OS |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C21H16N2OS/c1-14-6-11-19(24)16(12-14)13-22-17-9-7-15(8-10-17)21-23-18-4-2-3-5-20(18)25-21/h2-13,24H,1H3 |
InChI Key |
MRVLZKGGFYXQBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.